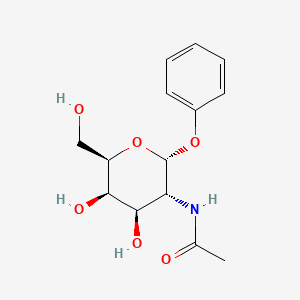

Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Overview

Description

Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is an important compound with wide utilization extending to glycoside and oligosaccharide synthesis, as well as its pivotal involvement as a glycan moiety in drug development processes . It is also used as an inhibitor of O-linked glycosylation in a variety of cell lines .

Molecular Structure Analysis

The molecular formula of this compound is C14H19NO6 . Its average mass is 297.304 Da and its monoisotopic mass is 297.121246 Da .Scientific Research Applications

Synthesis and Chemical Structure

Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside has been involved in various synthesis processes and structural studies. For example, it was used in the synthesis of complex carbohydrates like trisaccharides and disaccharides, which are significant for understanding carbohydrate chemistry and potential applications in biochemistry and medicinal chemistry. These synthetic processes often involve multi-step reactions with a focus on achieving specific structural configurations, as seen in the synthesis of phenyl O-α-l-fucopyranosyl-(1→2)-O-β-d-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-α-d-galactopyranoside (Rana, Barlow, & Matta, 1980).

Enzymic Polymerization and Biochemical Applications

In biochemistry, this compound has been used as a substrate or a component in enzymatic reactions. For instance, it was a part of the synthesis of N-acetylmelibiosamine through the catalytic action of yeast, illustrating its role in studying carbohydrate enzymology and potentially in the development of novel biochemical pathways (Clancy & Whelan, 1967).

Modified Assay Procedures

This compound has also played a role in the development of modified assay procedures, such as for the determination of specific enzymatic activities. An example is its use in the determination of guanosine diphosphate-L-fucose: 2-acetamido-2-deoxy-beta-D-glucopyranoside-(1 leads to 4)-alpha-L-fucosyltransferase activity. Such assays are crucial for understanding enzyme mechanisms and for the development of biochemical assays in research and diagnostic applications (Sykes et al., 1983).

Inhibitory Activities and Potential Pharmaceutical Applications

The compound's derivatives have been explored for their inhibitory activities against specific enzymes, which can have implications in pharmaceutical research. For example, the synthesis of p-nitrophenyl 2-deoxy-2-(thio-acetamido)-β-d-glucopyranoside, a related compound, provided insights into the inhibition of specific glucosidases, a key area in drug development (Bedi, Shah, & Bahl, 1978).

Mechanism of Action

Target of Action

Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside primarily targets the process of O-linked glycosylation in a variety of cell lines . This compound acts as an inhibitor of this process, which is crucial for the proper functioning and stability of many proteins .

Mode of Action

The interaction of this compound with its targets involves mimicking the structure of GalNAc-α-1-O-serine/theonine, thereby acting as a competitive inhibitor of O-glycan chain extension . It blocks the β1,3-galactosyltransferase involved in O-glycosylation elongation .

Biochemical Pathways

this compound affects the O-glycosylation pathway, specifically the extension of O-glycan chains . This disruption can lead to changes in the function and stability of glycoproteins, which can have downstream effects on various cellular processes .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of O-linked glycosylation and the disruption of glycoprotein targeting . This can lead to changes in the function and stability of these proteins, potentially affecting various cellular processes .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Phenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is known for its role in inhibiting glycosylation, particularly O-glycosylation, in various cell lines . It interacts with enzymes such as glycosyltransferases, which are responsible for adding sugar moieties to proteins and lipids. By inhibiting these enzymes, this compound can alter the glycosylation patterns of proteins, affecting their function and stability .

Cellular Effects

This compound has been shown to influence various cellular processes. It can inhibit the biosynthesis of mucins, which are glycoproteins involved in cell signaling and protection . This compound also affects cell signaling pathways by altering the glycosylation of receptors and other signaling molecules. Additionally, it can impact gene expression and cellular metabolism by modifying the glycosylation status of transcription factors and metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of glycosyltransferases, thereby inhibiting their activity . This inhibition prevents the addition of sugar moieties to proteins and lipids, leading to changes in their structure and function. The compound can also affect enzyme activity by altering the glycosylation status of key regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . In in vitro studies, the inhibition of glycosylation by this compound can lead to long-term changes in cellular function, including alterations in cell signaling and gene expression . In in vivo studies, the compound’s effects may vary depending on the duration of exposure and the specific biological context .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may selectively inhibit glycosylation without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of glycosylation .

Metabolic Pathways

This compound is involved in metabolic pathways related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the addition and removal of sugar moieties from proteins and lipids . By inhibiting these enzymes, the compound can affect metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function . The compound’s distribution may also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on glycosylation . The compound may be directed to these compartments through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization, as different subcellular environments may affect the compound’s interactions with enzymes and other biomolecules .

properties

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJDLWWYFIZERS-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293500 | |

| Record name | Phenyl N-acetyl-α-D-galactosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13089-18-4 | |

| Record name | Phenyl N-acetyl-α-D-galactosaminide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13089-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl alpha-N-acetylgalactosaminide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013089184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl N-acetyl-α-D-galactosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1359726.png)